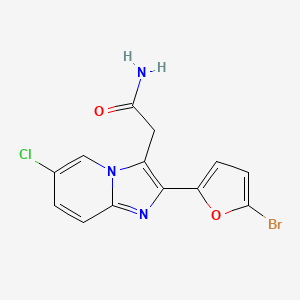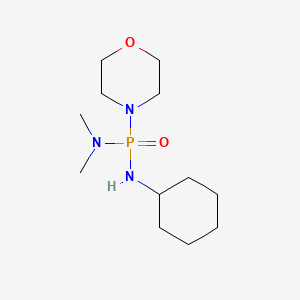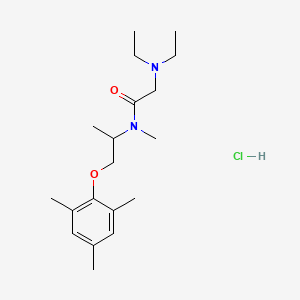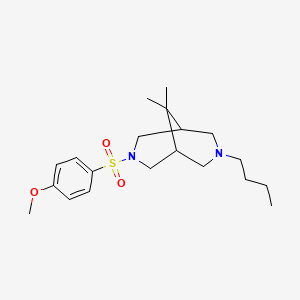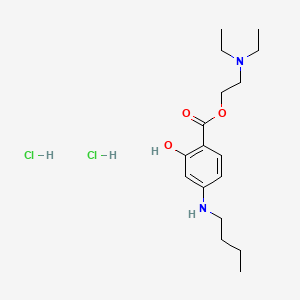
Sodium bisulfide trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bisulfide trihydrate, also known as sodium hydrosulfide trihydrate, is a chemical compound with the formula NaHS·3H₂O. It is a colorless, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial applications, including the production of sulfur dyes, leather processing, and as a flotation agent in mining.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium bisulfide trihydrate can be synthesized through the reaction of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the trihydrate form:
H2S+NaOH→NaHS+H2O
Industrial Production Methods
In industrial settings, this compound is produced by absorbing hydrogen sulfide gas into a sodium hydroxide solution. The resulting solution is then cooled to crystallize the trihydrate form. This method ensures high purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bisulfide trihydrate undergoes several types of chemical reactions, including:
Oxidation: Sodium bisulfide can be oxidized to form sodium sulfate (Na₂SO₄).
Reduction: It can act as a reducing agent, converting other compounds to their reduced forms.
Substitution: Sodium bisulfide can participate in substitution reactions, where it replaces another group in a compound.
Common Reagents and Conditions
Oxidation: Sodium bisulfide reacts with oxidizing agents such as chlorine (Cl₂) or oxygen (O₂) to form sodium sulfate.
Reduction: It can reduce metal ions in solution, such as copper(II) ions (Cu²⁺), to their metallic forms.
Substitution: Sodium bisulfide can react with alkyl halides to form thiols.
Major Products Formed
Oxidation: Sodium sulfate (Na₂SO₄)
Reduction: Metallic copper (Cu)
Substitution: Thiols (R-SH)
Wissenschaftliche Forschungsanwendungen
Sodium bisulfide trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of organosulfur compounds.
Biology: Sodium bisulfide is used in the study of sulfur metabolism in biological systems.
Industry: Sodium bisulfide is used in the production of sulfur dyes, leather processing, and as a flotation agent in mining.
Wirkmechanismus
The mechanism of action of sodium bisulfide trihydrate involves its ability to donate hydrogen sulfide ions (HS⁻) in solution. These ions can participate in various chemical reactions, including redox reactions and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium bisulfite (NaHSO₃): Used as a reducing agent and preservative.
Sodium metabisulfite (Na₂S₂O₅): Commonly used as a preservative and antioxidant.
Sodium sulfide (Na₂S): Used in the production of sulfur dyes and as a reducing agent.
Uniqueness
Sodium bisulfide trihydrate is unique in its ability to act as both a reducing agent and a nucleophile. Its high solubility in water and ability to form stable hydrates make it particularly useful in various industrial and research applications.
Eigenschaften
CAS-Nummer |
12135-06-7 |
|---|---|
Molekularformel |
H7NaO3S |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
sodium;sulfanide;trihydrate |
InChI |
InChI=1S/Na.3H2O.H2S/h;4*1H2/q+1;;;;/p-1 |
InChI-Schlüssel |
WAGNUANSSKWIMM-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.[Na+].[SH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


